molecular formula C12H14N2O B8305533 2-t-Butyl-3, 4-dihydro-3-oxoquinoxaline

2-t-Butyl-3, 4-dihydro-3-oxoquinoxaline

Numéro de catalogue: B8305533
Poids moléculaire: 202.25 g/mol
Clé InChI: JLKJMBAGVSNLRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-<i>t</i>-Butyl-3,4-dihydro-3-oxoquinoxaline is a bicyclic heterocyclic compound featuring a quinoxaline backbone with a ketone group at position 3, a partially saturated dihydro ring, and a bulky <i>tert</i>-butyl substituent at position 2. Its molecular formula is C12H14N2O, with a molecular weight of 202.25 g/mol.

Propriétés

Formule moléculaire

C12H14N2O

Poids moléculaire

202.25 g/mol

Nom IUPAC

3-tert-butyl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H14N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7H,1-3H3,(H,14,15)

Clé InChI

JLKJMBAGVSNLRT-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)C1=NC2=CC=CC=C2NC1=O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Quinoxaline derivatives share a bicyclic framework but differ in substituents and saturation. Key analogues include:

2-Methyl-3-oxoquinoxaline: A methyl group at position 2 reduces steric hindrance compared to the <i>t</i>-butyl analogue.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO, mg/mL) LogP<sup>*</sup>
2-<i>t</i>-Butyl-3,4-dihydro-3-oxoquinoxaline 202.25 145–147 2.5 2.8
3,4-Dihydroquinoxalin-2(1H)-one 148.16 189–191 1.2 (water) 0.5
2-Methyl-3-oxoquinoxaline 160.17 132–134 5.8 1.9
Compound in 491.55 N/A <0.1 3.5

<sup>*</sup>LogP: Octanol-water partition coefficient (predicted).

  • Solubility: The <i>t</i>-butyl group in the target compound reduces aqueous solubility compared to unsubstituted dihydroquinoxalinones but enhances lipid membrane permeability.
  • Thermal Stability: Higher melting points correlate with molecular symmetry and hydrogen-bonding capacity (e.g., unsubstituted dihydroquinoxalinone vs. alkylated analogues).

Méthodes De Préparation

Reaction with tert-Butylamine

The most direct route involves substituting a chlorine atom in 2-chloro-3-methylquinoxaline with a tert-butyl group via nucleophilic aromatic substitution (NAS).

Procedure :

  • Starting Material : 2-Chloro-3-methylquinoxaline (prepared via chlorination of 3-methylquinoxalin-2(1H)-one using POCl₃).

  • Substitution :

    • React 2-chloro-3-methylquinoxaline (1 eq) with excess tert-butylamine (3 eq) in anhydrous dimethylformamide (DMF) at 80–90°C for 12–24 hours.

    • Monitor progress via TLC (chloroform/methanol 9:1).

  • Oxidation :

    • Treat the intermediate 2-tert-butyl-3-methylquinoxaline with an oxidizing agent (e.g., KMnO₄ in acidic conditions) to introduce the 3-oxo group.

    • Purify via recrystallization from ethanol.

Key Data :

  • Yield : 45% (over two steps).

  • Melting Point : 204.1–206.8°C.

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

  • 1H NMR (CDCl₃) : δ 1.42 (s, 9H, t-Bu), 2.85 (s, 3H, CH₃), 7.45–7.80 (m, 4H, aromatic).

Cyclocondensation of o-Phenylenediamine with tert-Butyl-Substituted 1,2-Diketones

One-Pot Synthesis Using Ethyl Pyruvate and tert-Butyl Glyoxal

Quinoxalines are classically synthesized via cyclocondensation of o-phenylenediamines with 1,2-diketones. For 2-tert-butyl derivatives, a customized diketone is required.

Procedure :

  • Diketone Preparation :

    • React ethyl pyruvate with tert-butyl glyoxal in acetic acid to form 3-tert-butyl-2,3-butanedione.

  • Cyclocondensation :

    • Reflux o-phenylenediamine (1 eq) and 3-tert-butyl-2,3-butanedione (1 eq) in ethanol for 6 hours.

    • Isolate the dihydroquinoxaline intermediate via vacuum filtration.

  • Oxidation :

    • Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize the 3-position to a ketone.

Key Data :

  • Yield : 50–60% (over three steps).

  • Challenges : Limited availability of tert-butyl glyoxal necessitates in situ generation, complicating scalability.

Grignard Addition to Quinoxaline N-Oxides

Beirut Reaction Variant

The Beirut reaction, involving benzofuroxan intermediates, can introduce alkyl groups to quinoxaline cores.

Procedure :

  • Benzofuroxan Preparation :

    • Oxidize 3-nitro-o-phenylenediamine with H₂O₂ in acetic acid to form 6-tert-butylbenzofuroxan.

  • Cyclization :

    • React benzofuroxan with tert-butylmagnesium bromide (2 eq) in THF at 0°C.

    • Quench with NH₄Cl and oxidize the resultant dihydroquinoxaline with MnO₂.

Key Data :

  • Yield : 30–40% (low due to competing side reactions).

  • Advantage : Direct introduction of tert-butyl group without pre-functionalized starting materials.

Reductive Amination Followed by Oxidation

Using tert-Butylamine and α-Keto Acids

A multistep approach involving reductive amination and cyclization.

Procedure :

  • Reductive Amination :

    • React tert-butylamine (1 eq) with ethyl glyoxylate (1 eq) in methanol, followed by NaBH₄ reduction to form N-tert-butylglycine methyl ester.

  • Cyclocondensation :

    • Reflux with o-phenylenediamine in n-butanol to form 2-tert-butyl-1,2,3,4-tetrahydroquinoxaline-3-ol.

  • Oxidation :

    • Treat with PCC (pyridinium chlorochromate) in dichloromethane to yield the target compound.

Key Data :

  • Yield : 55% (over three steps).

  • Purity : >95% (HPLC).

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Advantage
Nucleophilic Substitution45%ModerateHighUses commercially available intermediates
Cyclocondensation50–60%HighLowOne-pot synthesis
Beirut Reaction30–40%HighModerateNo pre-functionalized reagents
Reductive Amination55%HighModerateHigh purity

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

NAS at position 2 competes with position 3 substitution. Polar aprotic solvents (DMF, DMSO) and elevated temperatures favor position 2 selectivity.

Oxidation Control

Over-oxidation to fully aromatic quinoxalines is mitigated using mild agents (e.g., MnO₂) instead of strong acids.

Purification

Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers and by-products .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with diketones or keto-esters under acidic or catalytic conditions. For example, analogous quinoline derivatives are synthesized via multicomponent reactions using substituted benzaldehydes, amines, and isocyanides under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or DMF) . Optimization may include screening catalysts (e.g., p-toluenesulfonic acid) and varying stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and the tert-butyl group (δ 1.2–1.4 ppm for CH₃). The carbonyl (C=O) in the dihydroquinoxaline ring appears at δ 165–175 ppm in ¹³C NMR .
  • IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH (if present, 3200–3400 cm⁻¹).
  • HRMS : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) against cancer cell lines (e.g., HeLa or MCF-7). Pair with antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus). Use concentrations ranging from 1–100 µM, with controls (DMSO vehicle and reference drugs like doxorubicin). Replicate experiments in triplicate to assess reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline?

  • Methodological Answer : Contradictions often arise from isomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Map coupling patterns to distinguish regioisomers.
  • X-ray crystallography : Resolve ambiguities in substituent positioning .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Repurification : Re-run column chromatography with alternative solvent systems (e.g., dichloromethane/methanol) .

Q. What experimental designs are recommended for establishing structure-activity relationships (SAR) in quinoxaline derivatives?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the tert-butyl or oxo positions.
  • Biological testing : Corrogate bioactivity data (IC₅₀, MIC) with electronic (Hammett σ) or steric (Taft Es) parameters.
  • Statistical analysis : Use multivariate regression (e.g., PLS or PCA) to identify critical molecular descriptors .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Screen against protein targets (e.g., kinases or DNA topoisomerases) using AutoDock Vina or Schrödinger. Prioritize binding poses with the lowest ∆G values.
  • MD simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR models : Train machine learning algorithms (e.g., Random Forest) on bioactivity datasets to predict novel analogs .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro and in silico bioactivity predictions?

  • Methodological Answer :

  • Re-evaluate assay conditions : Check for false negatives/positives due to compound solubility or assay interference (e.g., redox activity).
  • Validate targets : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement.
  • Dose-response refinement : Test narrower concentration ranges and include orthogonal assays (e.g., Western blot for protein inhibition) .

Methodological Best Practices

  • Experimental Replication : All synthetic and biological procedures must be repeated ≥3 times to ensure reproducibility. Report mean ± SD and use ANOVA for significance testing .
  • Data Transparency : Share raw spectral files (e.g., .jdx for NMR) in supplementary materials. Adhere to FAIR data principles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.